

# **$^{13}\text{C}$ NMR spectrum of 2,5-Difluoro-4-methylbenzoic acid**

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## Compound of Interest

Compound Name: 2,5-Difluoro-4-methylbenzoic acid

Cat. No.: B027394

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An In-Depth Technical Guide to the  $^{13}\text{C}$  NMR Spectrum of **2,5-Difluoro-4-methylbenzoic acid**

## Abstract

This technical guide provides a comprehensive analysis and interpretation of the anticipated  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectrum of **2,5-Difluoro-4-methylbenzoic acid**. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this document serves as a predictive guide grounded in established principles of NMR spectroscopy. We will dissect the expected chemical shifts ( $\delta$ ) by applying substituent additivity rules and analyze the characteristic carbon-fluorine (C-F) coupling constants (JCF) that are critical for unambiguous structural elucidation of fluorinated aromatic compounds. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring a high-quality  $^{13}\text{C}$  NMR spectrum for this and similar small molecules, ensuring researchers can confidently validate these predictions in a laboratory setting.

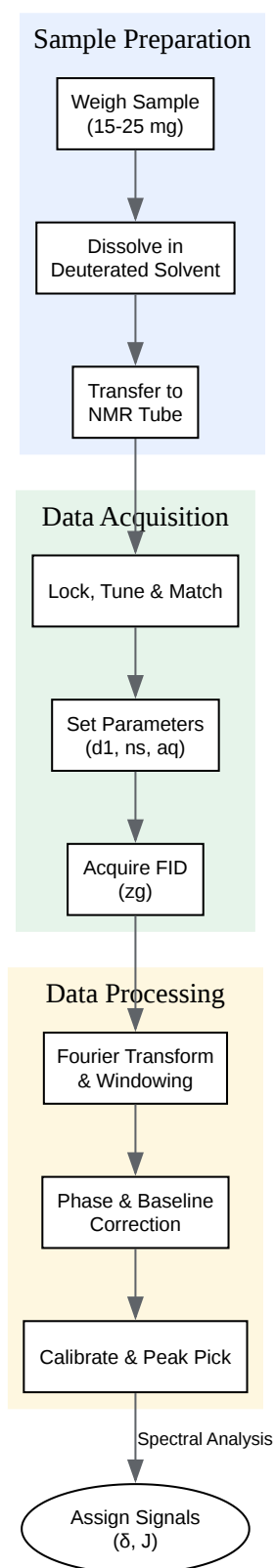
## Introduction: The Challenge and Utility of $^{13}\text{C}$ NMR for Fluorinated Aromatics

**2,5-Difluoro-4-methylbenzoic acid** is a polysubstituted aromatic compound whose structural verification relies heavily on spectroscopic techniques. While  $^1\text{H}$  NMR is informative, the complexity of proton-fluorine couplings and the presence of quaternary carbons necessitate the use of  $^{13}\text{C}$  NMR for a complete skeletal analysis. The  $^{13}\text{C}$  NMR spectrum provides direct insight into the electronic environment of every carbon atom in the molecule.

For fluorinated compounds, the  $^{13}\text{C}$  spectrum offers a layer of information beyond simple chemical shifts: scalar (through-bond) coupling between the  $^{13}\text{C}$  nucleus and the spin-active  $^{19}\text{F}$  nucleus ( $I=1/2$ , 100% natural abundance). These C-F couplings, which manifest as signal splittings, are highly dependent on the number of bonds separating the coupled nuclei and provide invaluable data for assigning specific carbon signals, particularly for the aromatic ring. [1][2] This guide will systematically predict these features to build a complete spectral picture.

## Predicted Spectral Analysis of 2,5-Difluoro-4-methylbenzoic acid

To analyze the spectrum, we first establish a systematic numbering scheme for the carbon atoms of the molecule.



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## References

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